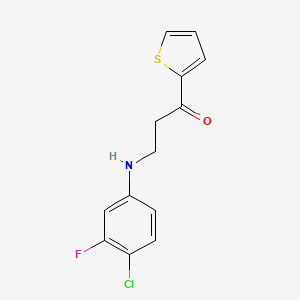
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone, also known as CFT, is a synthetic organic compound belonging to the thienyl propanone family of compounds. CFT is a potent and selective agonist of the serotonin 5-HT2A receptor and has been studied for its potential therapeutic applications in the treatment of psychiatric and neurological diseases. CFT has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone has been studied for its potential therapeutic applications in the treatment of psychiatric and neurological diseases. 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone has been studied for its ability to modulate the activity of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and cognition. 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone has also been studied for its potential use in the treatment of depression, schizophrenia, and neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Wirkmechanismus
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone binds to the serotonin 5-HT2A receptor and activates the receptor, resulting in the release of neurotransmitters such as serotonin and dopamine. This activation of the receptor results in an increase in the activity of the serotonin and dopamine pathways, which are involved in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone has been studied for its ability to modulate the activity of the serotonin 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and cognition. 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone has also been studied for its potential to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA pathways, which are involved in the regulation of memory, learning, and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone has several advantages for laboratory experiments. 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone is a potent and selective agonist of the serotonin 5-HT2A receptor and can be synthesized from commercially available precursors in a three-step reaction. 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone is also relatively stable and has a low toxicity. However, 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone is not approved for clinical use and its long-term safety and efficacy have not been established.
Zukünftige Richtungen
Future research on 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone could focus on its potential therapeutic applications in the treatment of psychiatric and neurological diseases. Additionally, further research could explore the potential of 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA pathways. Additionally, further research could investigate the long-term safety and efficacy of 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone for clinical use. Finally, further research could explore the potential of 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone to act as a prodrug or to elicit other effects, such as anti-inflammatory or neuroprotective effects.
Synthesemethoden
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone can be synthesized from commercially available precursors in a three-step reaction. The first step involves the reaction of 4-chloro-3-fluoroaniline with 2-thiophenecarboxaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product. The second step involves the reduction of the aldehyde group to the corresponding alcohol using a reducing agent such as sodium borohydride. The final step involves the reaction of the alcohol with propionic anhydride to yield 3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone.
Eigenschaften
IUPAC Name |
3-(4-chloro-3-fluoroanilino)-1-thiophen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNOS/c14-10-4-3-9(8-11(10)15)16-6-5-12(17)13-2-1-7-18-13/h1-4,7-8,16H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLICPAMEJMWBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCNC2=CC(=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-fluoroanilino)-1-(2-thienyl)-1-propanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-allyl-N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2460718.png)
![[Amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]benzene](/img/structure/B2460719.png)
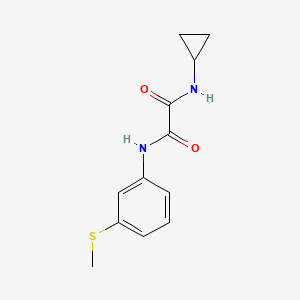
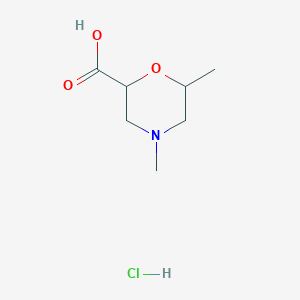
![tert-Butyl 3-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2460728.png)
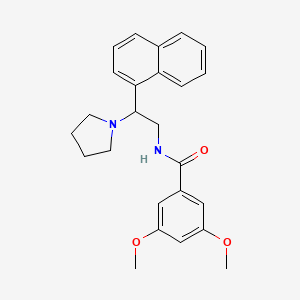
![3,4-dimethyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2460730.png)
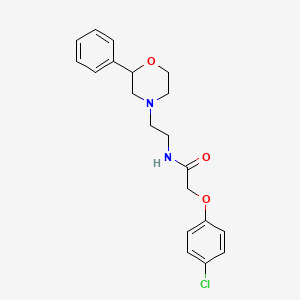
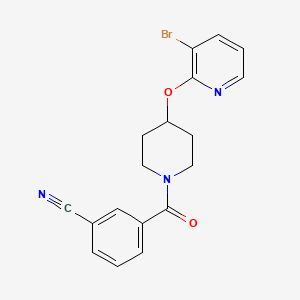
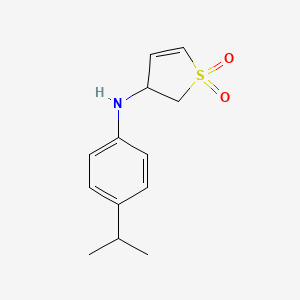
![Ethyl 4-[[2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2460736.png)


